

A comparative review of historical and modern formylation techniques.

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A Comparative Review of Historical and Modern Formylation Techniques

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group (–CHO) into a molecule is a fundamental transformation in organic synthesis, providing a critical building block for a vast array of complex molecules, including active pharmaceutical ingredients. Over the decades, a variety of techniques have been developed for this purpose, ranging from classical named reactions to modern catalytic methods. This guide provides an objective comparison of key historical and modern formylation techniques, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate method for their synthetic challenges.

Historical Formylation Techniques: The Foundation of Aromatic Aldehyde Synthesis

For much of the 20th century, the synthesis of aromatic aldehydes relied on a handful of named reactions. These methods, while foundational, often require harsh conditions, stoichiometric reagents, and can suffer from limited substrate scope and moderate yields. They remain relevant, however, for specific applications and as benchmarks for newer methods.

The Gattermann and Gattermann-Koch Reactions



The Gattermann and Gattermann-Koch reactions are classic examples of electrophilic aromatic substitution to formylate aromatic compounds. The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid under pressure with a Lewis acid catalyst, and is primarily suited for benzene and its alkylated derivatives.[1][2][3] The Gattermann reaction is a variation that employs a source of hydrogen cyanide (HCN) and HCl, extending the substrate scope to phenols, phenolic ethers, and some heterocycles.[4][5] A key modification by Adams, which generates HCN in situ from zinc cyanide, improves the safety of the procedure.[2]

Key Characteristics:

- Substrates: Gattermann-Koch is effective for benzene and alkylbenzenes.[1] The Gattermann reaction is applicable to more electron-rich systems like phenols and their ethers.[4][6]
- Reagents: Both require strong Lewis acids (e.g., AlCl₃) and anhydrous conditions. The Gattermann-Koch reaction uses high-pressure CO/HCl, while the Gattermann reaction uses highly toxic HCN or its precursors.[1][4]
- Limitations: The Gattermann-Koch reaction is not suitable for phenol or aniline substrates.[4] [7] The toxicity of reagents in the Gattermann reaction is a significant drawback.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is one of the most versatile and widely used methods for formylating electron-rich aromatic and heteroaromatic compounds.[1][8] It involves the use of a "Vilsmeier reagent," an electrophilic iminium salt, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] Its milder conditions compared to Friedel-Crafts-type reactions make it suitable for a broader range of sensitive substrates.

Key Characteristics:

- Substrates: Highly effective for electron-rich arenes such as anilines, phenols, and heterocycles like indoles and pyrroles.[8][10]
- Reagents: Commonly DMF and POCl₃, although other amides and acid chlorides can be used.[9]



 Advantages: Generally milder conditions than Gattermann or Gattermann-Koch reactions and avoids the use of highly toxic HCN or high-pressure CO.[10]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a specific method for the ortho-formylation of phenols.[7][11] The reaction employs chloroform in a strong basic solution to generate dichlorocarbene (:CCl₂) in situ, which acts as the electrophile.[7] While it is one of the few formylation methods that operates under basic conditions, it often provides modest yields and can have issues with regioselectivity, sometimes giving the para isomer as a byproduct.[12][13]

Key Characteristics:

- Substrates: Primarily phenols and some electron-rich heterocycles like pyrroles and indoles.
 [7]
- Reagents: Chloroform and a strong base (e.g., NaOH or KOH).[11]
- Selectivity: Generally favors ortho-formylation, a preference attributed to coordination between the phenoxide and the incoming electrophile.[11]
- Limitations: Yields can be low, and the reaction is often limited to phenol substrates. The use
 of carbon tetrachloride instead of chloroform leads to carboxylation.[12]

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) in an acidic medium (commonly glycerol and boric acid or trifluoroacetic acid).[14][15] The reaction proceeds through an iminium ion intermediate, followed by hydrolysis to yield the aldehyde. While traditionally known for low to moderate yields, modern modifications using microwave assistance have significantly improved its efficiency.[7]

Key Characteristics:

- Substrates: Strongly electron-donating aromatics, especially phenols.[14]
- Reagents: Hexamethylenetetramine (HMTA) and an acidic medium.[16]



- Advantages: Operationally simple and uses relatively inexpensive and non-toxic reagents.
 [15]
- Limitations: Classical conditions often result in low yields (15-20%).[15]

Comparative Data for Historical Formylation of

Phenols

Reaction	Substrate	Reagents	Condition s	Product(s)	Yield (%)	Referenc e(s)
Reimer- Tiemann	Phenol	CHCl₃, NaOH	65-70°C, 3 h	Salicylalde hyde, p- Hydroxybe nzaldehyd e	~30-50% (total)	[12][14]
Duff (Classical)	Phenol	HMTA, glycerol, boric acid	150-160°C, 2-3 h	Salicylalde hyde	15-20%	[14][15]
Duff (Microwave)	Phenol	HMTA, TFA	100-150°C, 3-15 min	Salicylalde hyde	Generally higher than classical	[7]
Vilsmeier- Haack	Phenol	DMF, SOCl ₂	Room Temp, 20- 30 min (solvent- free)	Salicylalde hyde	Fairly Good	[17]
Gatterman n	Phenol	Zn(CN) ₂ , HCl, Ether	Reflux	Salicylalde hyde	Good	[18]

Modern Formylation Techniques: Efficiency, Selectivity, and Scope

Modern synthetic chemistry has driven the development of more efficient, selective, and environmentally benign formylation methods. These techniques often rely on catalysis and



novel formylating agents, expanding the toolkit available to chemists.

Formylation with DMF Dimethyl Acetal (DMF-DMA)

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) has emerged as a mild and effective formylating agent. It is particularly useful for substrates that are sensitive to the acidic and often harsh conditions of traditional methods like the Vilsmeier-Haack reaction. DMF-DMA reacts with active methylene compounds to form enamines, which can then be hydrolyzed to the corresponding aldehydes. It also reacts with primary amines to form formamidines.

Key Characteristics:

- Substrates: Active methylene compounds (ketones, esters), primary and secondary amines, and electron-rich heterocycles.
- Advantages: Milder reaction conditions (often room temperature), suitable for acid-sensitive substrates, simplified workup due to volatile byproducts (methanol and dimethylamine), and an improved safety profile compared to reagents like POCI₃.
- Comparison to Vilsmeier-Haack: DMF-DMA is a less aggressive electrophile than the Vilsmeier reagent, which can lead to higher chemoselectivity. However, the high reactivity of the traditional Vilsmeier reagent may be advantageous for less reactive substrates.

Catalytic Hydroformylation

Hydroformylation, also known as the oxo process, is a powerful and atom-economical industrial process that converts alkenes into aldehydes by the addition of carbon monoxide and hydrogen (syngas).[19] While predominantly used for bulk chemical production, its application in laboratory-scale fine chemical synthesis is growing. The reaction is catalyzed by transition metal complexes, most commonly rhodium and cobalt.[19][20]

Key Characteristics:

- Substrates: A wide range of alkenes.
- Reagents: Carbon monoxide (CO) and hydrogen (H2), typically at elevated pressure.



- Catalysts: Homogeneous complexes of rhodium, cobalt, or ruthenium. The choice of metal and ligands is crucial for controlling activity and regioselectivity (linear vs. branched aldehyde).[19][20]
- Advantages: 100% atom economy, high yields, and the ability to introduce a formyl group into aliphatic systems.
- Challenges: Requires specialized high-pressure equipment. Catalyst recovery and recycling
 can be an issue in homogeneous systems, though biphasic systems and heterogeneous
 catalysts are being developed to address this.[20]

Comparative Data for Modern Formylation

Techniques

Reaction	Substrate	Catalyst/ Reagent	Condition s	Product(s)	Yield (%)	Referenc e(s)
DMF-DMA	2- Aminothiop hene	DMF-DMA	Room Temp	Formylated product	Excellent	
Hydroform ylation	1-Octene	Rh-based catalyst	140°C, 40 bar (CO/H ₂)	Nonanal, 2- Methylocta nal	57% (aldehydes)	[21]
Hydroform ylation	1-Hexene	RhH(CO) (PPh₃)₃	25°C, 1 atm (CO/H ₂)	Heptanal, 2- Methylhexa nal	Rapid reaction	[22]
Hydroform ylation	Cyclohexe ne	Co-based catalyst	145°C, 80 bar	Cyclohexa necarboxal dehyde	85% (aldehyde)	[12]
Vilsmeier- Haack	N,N- Dimethylan iline	DMF, POCl₃	Steam bath, 2 h	p- Dimethyla minobenzal dehyde	80-84%	[10]



Experimental Protocols Protocol 1: Vilsmeier-Haack Formylation of Indole

This procedure describes the formylation of indole at the C3-position.

Materials:

- Indole
- · N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl₃)
- Ice
- Sodium acetate solution (saturated, aqueous)
- · Diethyl ether

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, cool anhydrous DMF in an ice bath.
- Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10°C.
- After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
- Prepare a solution of indole (1.0 equivalent) in anhydrous DMF.
- Add the indole solution dropwise to the Vilsmeier reagent, keeping the temperature below 10°C.
- After the addition, allow the reaction mixture to warm to room temperature and then heat to approximately 35-40°C for 1-2 hours, monitoring by TLC.



- Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
- Neutralize the mixture by adding a saturated aqueous solution of sodium acetate until the solution is basic.
- Stir the mixture until precipitation of the product is complete.
- Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield indole-3-carboxaldehyde. A yield of ~77% can be expected.[19]

Protocol 2: Reimer-Tiemann Formylation of Phenol

This procedure describes the ortho-formylation of phenol to produce salicylaldehyde.

Materials:

- Phenol
- Sodium hydroxide (NaOH)
- Chloroform (CHCl₃)
- Hydrochloric acid (HCl), dilute
- Diethyl ether

Procedure:

- In a three-necked round-bottom flask fitted with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve phenol (1.0 equivalent) in an aqueous solution of NaOH (4-5 equivalents).
- Heat the mixture to 65-70°C with constant stirring.
- Add chloroform (1.5-2.0 equivalents) dropwise from the dropping funnel over a period of 1
 hour. The reaction is exothermic and may require external cooling to maintain the
 temperature.



- After the addition is complete, continue stirring the mixture at 65-70°C for an additional 1-2 hours.
- Cool the reaction mixture to room temperature and remove the excess chloroform by distillation.
- Acidify the remaining aqueous solution with dilute HCl until it is acidic to litmus paper. This
 will precipitate the product.
- Extract the product with diethyl ether (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by distillation or recrystallization to yield salicylaldehyde.

Protocol 3: Laboratory-Scale Hydroformylation of 1-Hexene

This protocol provides a general procedure for the rhodium-catalyzed hydroformylation of an alkene. Caution: This reaction involves flammable gases under high pressure and should only be performed by trained personnel using appropriate high-pressure equipment (autoclave).

Materials:

- 1-Hexene
- [Rh(acac)(CO)₂] (catalyst precursor)
- Triphenylphosphine (PPh₃) (ligand)
- Toluene (anhydrous, degassed)
- Syngas (1:1 mixture of CO:H₂)

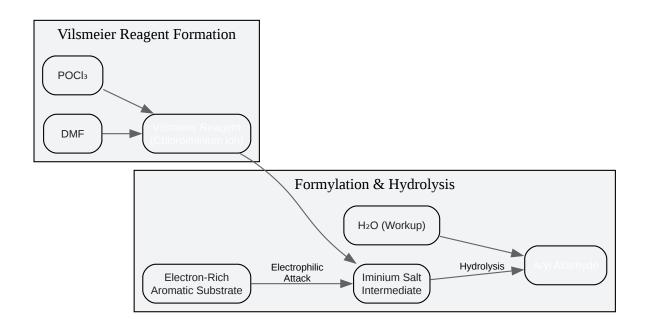
Procedure:



- In a glovebox, charge a high-pressure autoclave equipped with a magnetic stir bar with [Rh(acac)(CO)₂] (e.g., 0.01 mol%) and PPh₃ (e.g., 10 equivalents relative to Rh).
- Add anhydrous, degassed toluene via cannula to dissolve the catalyst and ligand.
- Add 1-hexene (1.0 equivalent) to the autoclave.
- Seal the autoclave, remove it from the glovebox, and connect it to a gas manifold.
- Pressurize and vent the autoclave three times with syngas to remove air.
- Pressurize the autoclave to the desired pressure (e.g., 15 bar) with the 1:1 CO/H₂ mixture.
- Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
- Monitor the reaction progress by observing the pressure drop (gas consumption).
- After the reaction is complete (typically a few hours), cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
- Open the autoclave and analyze the reaction mixture by GC or NMR to determine the conversion and the ratio of linear (heptanal) to branched (2-methylhexanal) aldehydes.[6]

Visualization of Methodologies Vilsmeier-Haack Reaction Workflow

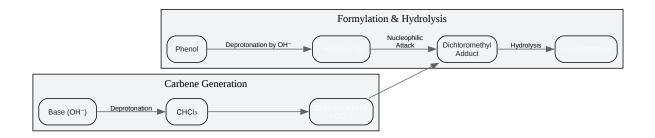




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Caption: General workflow for the Vilsmeier-Haack formylation reaction.

Reimer-Tiemann Reaction Mechanism Overview

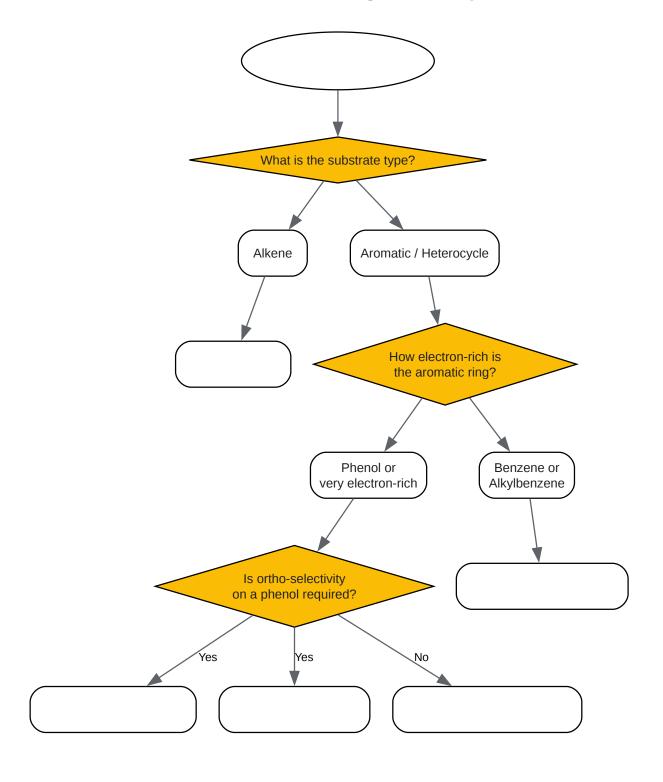


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Caption: Simplified mechanism of the Reimer-Tiemann reaction.



Decision Flowchart for Selecting a Formylation Method



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Caption: A decision guide for choosing an appropriate formylation technique.



Conclusion

The selection of a formylation method is a critical decision in synthetic planning, contingent on substrate reactivity, functional group tolerance, desired regioselectivity, and practical considerations such as reagent toxicity and equipment availability. Historical methods like the Reimer-Tiemann, Duff, Vilsmeier-Haack, and Gattermann-Koch reactions provide powerful, albeit sometimes harsh, routes to aromatic aldehydes and remain valuable in many contexts.[7] In contrast, modern techniques such as catalytic hydroformylation and the use of milder reagents like DMF-DMA offer significant advantages in terms of efficiency, atom economy, and substrate scope, particularly for complex molecules encountered in drug development. This guide serves as a foundational resource to navigate these choices, enabling researchers to select the optimal strategy for their synthetic targets.

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